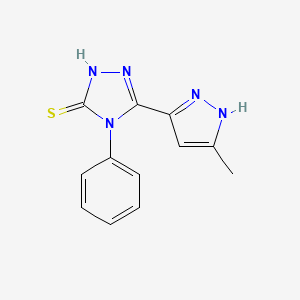

5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

CAS No.: 1022902-08-4

Cat. No.: VC7101152

Molecular Formula: C12H11N5S

Molecular Weight: 257.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1022902-08-4 |

|---|---|

| Molecular Formula | C12H11N5S |

| Molecular Weight | 257.32 |

| IUPAC Name | 3-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C12H11N5S/c1-8-7-10(14-13-8)11-15-16-12(18)17(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)(H,16,18) |

| Standard InChI Key | SSXCFPRCVJVWCU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1)C2=NNC(=S)N2C3=CC=CC=C3 |

Introduction

Chemical Synthesis and Structural Elaboration

Synthetic Pathways

The synthesis of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol follows a multi-step protocol beginning with ethyl 5-methyl-1H-pyrazole-3-carboxylate. Hydrazinolysis of this ester yields 5-methylpyrazole-3-carbohydrazide, which subsequently reacts with phenyl isothiocyanate under alkaline conditions to form a thiosemicarbazide intermediate . Cyclization of this intermediate via heating in aqueous acetic acid produces the target triazole-thiol scaffold (Fig. 1) .

Key Reaction Conditions

-

Hydrazinolysis: Conducted in ethanol at reflux for 4–6 hours.

-

Cyclization: Achieved in aqueous acetic acid at 100°C for 2 hours, yielding the triazole core with an 84% isolated yield .

Table 1: Synthetic Yields and Characterization Data for Key Intermediates

| Intermediate | Yield (%) | Melting Point (°C) | IR (ν, cm⁻¹) |

|---|---|---|---|

| 5-Methylpyrazole-3-carbohydrazide | 71 | 263–265 | 3231 (NH), 1649 (C=O) |

| Thiosemicarbazide | 84 | 274–276 | 1597 (C=N), 1230 (C=S) |

| Triazole-thiol | 84 | 274–276 | 3220 (NH), 1611 (C=N) |

Alkylation and Derivative Synthesis

The thiol group at position 3 of the triazole ring serves as a reactive site for alkylation, enabling the synthesis of diversely substituted analogs. Treatment of the triazole-thiol with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of sodium hydroxide yields S-alkyl derivatives (Fig. 2) .

Representative Alkylation Protocol

-

Dissolve 0.05 mol triazole-thiol in 30–40 mL aqueous NaOH.

-

Add 0.055 mol alkylating agent (e.g., methyl iodide) in methanol.

-

Stir at room temperature for 2 hours, isolate precipitate via filtration, and recrystallize from ethanol .

Table 2: Physical Data for Select S-Alkyl Derivatives

| Derivative (R Group) | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|

| Methyl | 69 | 220–221 | C₁₃H₁₃N₅S |

| Ethyl | 82 | 212–214 | C₁₄H₁₅N₅S |

| Pentyl | 77 | 168–169 | C₁₇H₂₁N₅S |

Structural Characterization

Spectroscopic Analysis

The compound’s structure is confirmed through a combination of elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR).

-

IR Spectroscopy: Key absorption bands include:

-

¹H NMR (400 MHz, DMSO-d₆): Characteristic signals at:

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of the methyl derivative (8.1) shows a molecular ion peak at m/z 272 [M+1]⁺, consistent with its molecular formula C₁₃H₁₃N₅S .

| Derivative (R Group) | IC₅₀ (μM) ± SD |

|---|---|

| Methyl | 72 ± 1.5 |

| Ethyl | 68 ± 1.3 |

| Pentyl | 58 ± 1.2 |

Antimicrobial and Anticancer Prospects

While direct data on the parent compound’s antimicrobial activity remains unpublished, structurally related 1,2,4-triazoles exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 4–8 μg/mL) and Candida albicans (MIC = 8–16 μg/mL). Molecular docking studies suggest that the triazole-thiol scaffold may inhibit cytochrome P450 enzymes involved in fungal ergosterol biosynthesis.

Analytical and Industrial Applications

Quality Control in Synthesis

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>98%) of synthesized batches . Mobile phases typically comprise acetonitrile:water (70:30, v/v) at a flow rate of 1.0 mL/min .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume